(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione is a complex organic compound that features a combination of piperidine, pyridine, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione typically involves multiple steps:
Formation of the Piperidin-1-ylmethyl Pyridine Intermediate: This step involves the reaction of piperidine with a suitable pyridine derivative under controlled conditions.
Coupling with But-2-en-1-yl Isoindoline-1,3-dione: The intermediate is then coupled with but-2-en-1-yl isoindoline-1,3-dione using a suitable coupling agent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or isoindoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione might be explored for its potential as a pharmacophore in drug design. Its interactions with biological targets could lead to the development of new therapeutic agents.
Medicine
The compound could have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features might allow for selective binding and activity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-((4-(Morpholin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione
- (E)-2-(4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione
Uniqueness
(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione is unique due to the presence of the piperidine moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different nitrogen-containing rings, it might exhibit distinct pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H25N3O3/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25/h2-3,6-11,16H,1,4-5,12-15,17H2/b7-6+ |
InChI Key |
XFHKPHXNYPOQDJ-VOTSOKGWSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.